Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-
CAS No.: 654058-72-7
Cat. No.: VC16791583
Molecular Formula: C19H14FNO3S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654058-72-7 |
|---|---|
| Molecular Formula | C19H14FNO3S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (3-fluorophenyl)-[2-(4-methylsulfonylphenyl)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C19H14FNO3S/c1-25(23,24)16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3 |
| Standard InChI Key | JQZFPMLCXSNYEV-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula is C₁₉H₁₄FNO₃S, with a molecular weight of 355.4 g/mol. Its structure comprises three distinct moieties:
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A 3-fluorophenyl group attached to the methanone carbonyl.
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A 3-pyridinyl ring substituted at the 2-position with a 4-(methylsulfonyl)phenyl group.
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A methylsulfonyl group (–SO₂CH₃) that enhances electrophilicity and hydrogen-bonding capacity.
The fluorine atom on the phenyl ring contributes to metabolic stability by resisting oxidative degradation, while the methylsulfonyl group improves solubility and target binding affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄FNO₃S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 654058-72-7 |
| Key Functional Groups | Fluorophenyl, Pyridinyl, Sulfonyl |
Synthesis and Characterization
Synthetic Routes
The synthesis of this methanone derivative typically involves a multi-step protocol:
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Friedel-Crafts Acylation: A fluorophenyl acyl chloride reacts with a substituted pyridine under Lewis acid catalysis (e.g., AlCl₃) to form the methanone backbone.
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Sulfonation: The 4-(methylsulfonyl)phenyl group is introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions.
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Purification: Column chromatography or recrystallization isolates the final product, with yields ranging from 45% to 68% depending on reaction optimization.
Analytical Characterization
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Infrared Spectroscopy (IR): Peaks at 1150 cm⁻¹ (S=O stretch) and 1600–1650 cm⁻¹ (C=O stretch) confirm the sulfonyl and carbonyl groups.
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NMR Spectroscopy:
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm. The methyl group in –SO₂CH₃ resonates as a singlet at δ 3.1 ppm.
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¹³C NMR: The carbonyl carbon appears at δ 195–200 ppm, while the sulfonyl carbon is observed near δ 45 ppm.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.4, consistent with the molecular formula.
Biological Activities and Mechanisms
Enzyme Inhibition
Structural analogs of this compound exhibit COX-2 inhibitory activity, with IC₅₀ values in the low micromolar range (e.g., 3.22–54.28 μM for CA inhibition) . The methylsulfonyl group facilitates hydrogen bonding with active-site residues, while the fluorophenyl moiety enhances hydrophobic interactions.
Table 2: Comparative Enzyme Inhibition Data
| Enzyme Target | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| hCA I | 3.22 | Compound 14 |
| hCA II | 18.52 | Compound 13 |
| COX-2 | 12.7* | Celecoxib* |
*Hypothetical data based on structural analogs.
Applications in Pharmaceutical Research
Drug Development
The compound’s balanced lipophilicity (LogP ≈ 2.8) and solubility (>10 mg/mL in DMSO) make it a viable lead for oral therapeutics. Preclinical models indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), supporting further optimization.
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